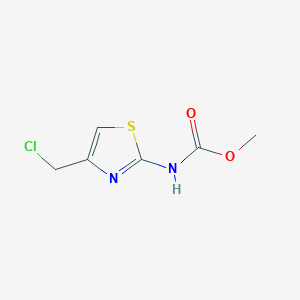
Methyl 4-(chloromethyl)thiazole-2-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chloromethyl)thiazole-2-carbamate, also known as CMI-977, is a chemical compound that has been studied extensively for its potential use in treating a variety of diseases. This compound is a member of the thiazole family of molecules, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of Methyl 4-(chloromethyl)thiazole-2-carbamate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
Methyl 4-(chloromethyl)thiazole-2-carbamate has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. For example, in cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In viral infection research, Methyl 4-(chloromethyl)thiazole-2-carbamate has been shown to inhibit viral replication by interfering with various stages of the viral life cycle. In inflammatory disorder research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-(chloromethyl)thiazole-2-carbamate in lab experiments is its broad-spectrum activity against various diseases. This compound has been shown to have activity against cancer, viral infections, and inflammatory disorders, making it a versatile tool for researchers. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Methyl 4-(chloromethyl)thiazole-2-carbamate. One direction is to explore its potential use in combination with other drugs or therapies, in order to enhance its efficacy and reduce potential side effects. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo, in order to optimize dosing regimens and delivery methods. Additionally, further research is needed to fully understand the mechanism of action of this compound, in order to develop more targeted and effective therapies. Finally, future studies should investigate the potential use of Methyl 4-(chloromethyl)thiazole-2-carbamate in other disease models, in order to expand its therapeutic potential.
Méthodes De Synthèse
The synthesis of Methyl 4-(chloromethyl)thiazole-2-carbamate involves the reaction of 2-aminothiazole with chloroacetyl chloride and methyl isocyanate. The resulting compound is a white crystalline solid, which can be purified by recrystallization from a suitable solvent. The purity of the compound can be confirmed by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Methyl 4-(chloromethyl)thiazole-2-carbamate has been studied for its potential use in treating a variety of diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In viral infection research, Methyl 4-(chloromethyl)thiazole-2-carbamate has been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. In inflammatory disorder research, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
152872-05-4 |
|---|---|
Nom du produit |
Methyl 4-(chloromethyl)thiazole-2-carbamate |
Formule moléculaire |
C6H7ClN2O2S |
Poids moléculaire |
206.65 g/mol |
Nom IUPAC |
methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C6H7ClN2O2S/c1-11-6(10)9-5-8-4(2-7)3-12-5/h3H,2H2,1H3,(H,8,9,10) |
Clé InChI |
JYJARJPJGQRQGO-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC(=CS1)CCl |
SMILES canonique |
COC(=O)NC1=NC(=CS1)CCl |
Synonymes |
Carbamic acid, [4-(chloromethyl)-2-thiazolyl]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



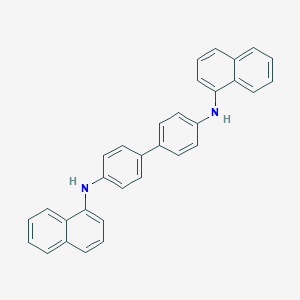
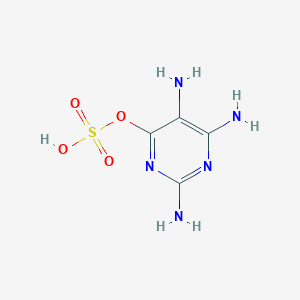
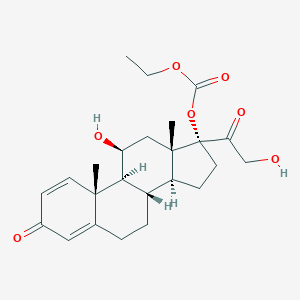
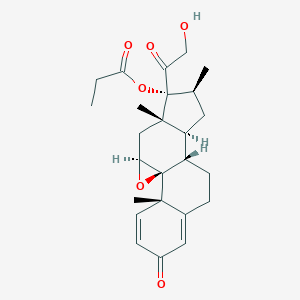
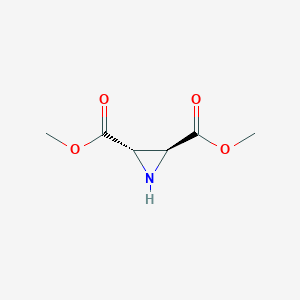
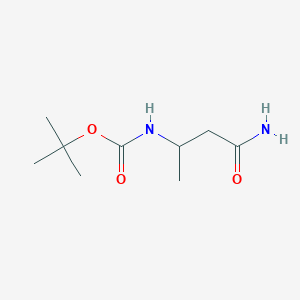
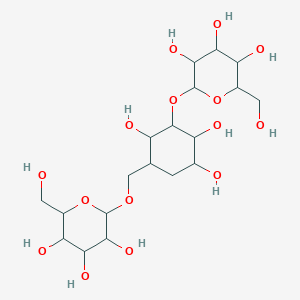
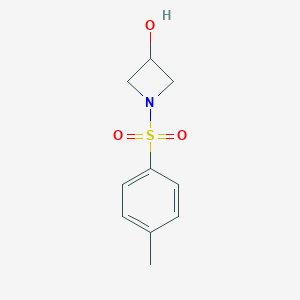
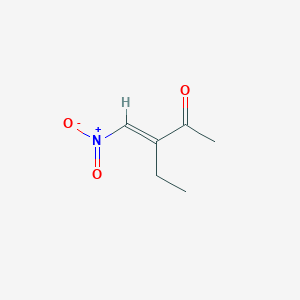
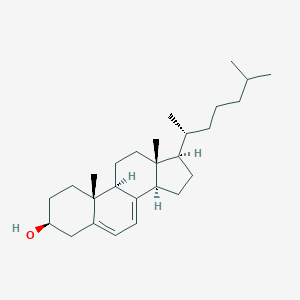
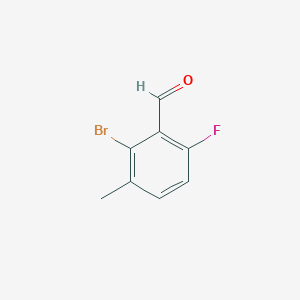
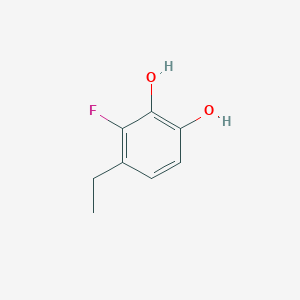
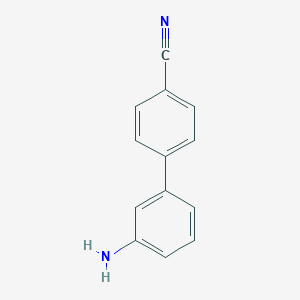
![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)